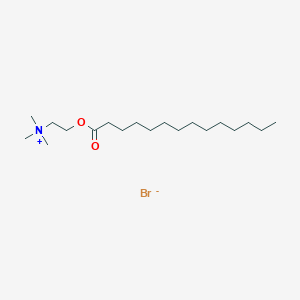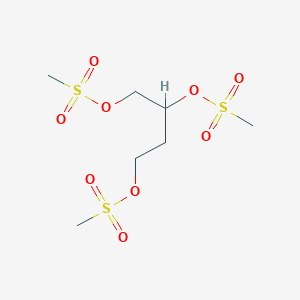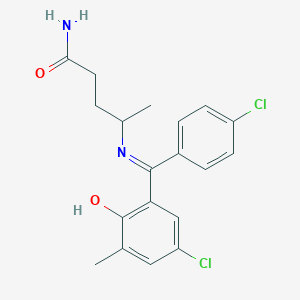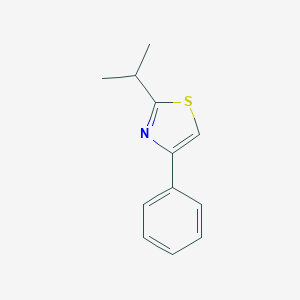
Thiazole, 2-(1-methylethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 2-(1-methylethyl)-4-phenyl- is a heterocyclic organic compound that contains a five-membered ring with a sulfur and a nitrogen atom. It has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of thiazole, 2-(1-methylethyl)-4-phenyl- is not fully understood, but it is believed to involve the interaction with specific biological targets such as enzymes, receptors, and ion channels. It may also act as a reactive intermediate in various metabolic processes, leading to the formation of reactive oxygen species and other toxic metabolites.
Biochemische Und Physiologische Effekte
Thiazole, 2-(1-methylethyl)-4-phenyl- has been reported to exhibit various biochemical and physiological effects, depending on the specific biological target and the concentration used. It has been shown to inhibit the growth of various bacterial and fungal strains, to induce apoptosis in cancer cells, to modulate the activity of certain enzymes and receptors, and to affect the metabolism of certain biomolecules such as lipids and carbohydrates.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazole, 2-(1-methylethyl)-4-phenyl- offers several advantages for lab experiments, including its availability, its synthetic versatility, and its potential for diverse biological activities. However, it also has some limitations, such as its potential toxicity, its low solubility in aqueous media, and its potential for non-specific interactions with biomolecules.
Zukünftige Richtungen
Thiazole, 2-(1-methylethyl)-4-phenyl- offers numerous opportunities for future research, including the development of more efficient and scalable synthesis methods, the identification of new biological targets and mechanisms of action, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in various fields such as material science and environmental chemistry. Additionally, the combination of thiazole, 2-(1-methylethyl)-4-phenyl- with other compounds or modalities may lead to the discovery of novel therapeutics or diagnostic tools.
Synthesemethoden
Thiazole, 2-(1-methylethyl)-4-phenyl- can be synthesized by various methods, including the Hantzsch reaction, the Gewald reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea in the presence of a base and a catalyst. The Gewald reaction involves the reaction of a ketone, a sulfide, and a cyanoacetic acid in the presence of a base. The Knorr reaction involves the cyclization of a 2-aminothiophenol with a β-diketone in the presence of an acid catalyst. These methods offer different advantages and disadvantages in terms of yield, purity, and scalability.
Wissenschaftliche Forschungsanwendungen
Thiazole, 2-(1-methylethyl)-4-phenyl- has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery. It has been reported to exhibit various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been used as a ligand for metal complexes, as a fluorescent probe for sensing applications, and as a building block for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
19968-51-5 |
|---|---|
Produktname |
Thiazole, 2-(1-methylethyl)-4-phenyl- |
Molekularformel |
C12H13NS |
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
4-phenyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
IIINACKGVRAZSE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
Synonyme |
2-Isopropyl-4-phenylthiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



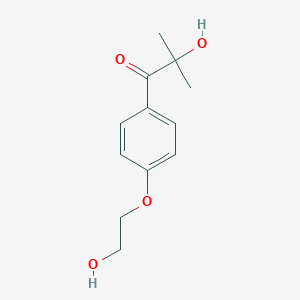
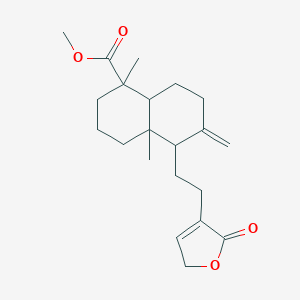
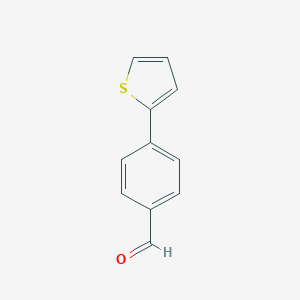
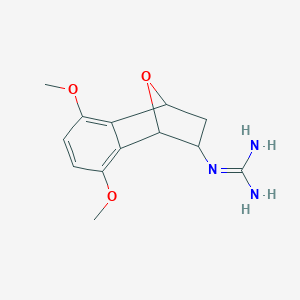
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
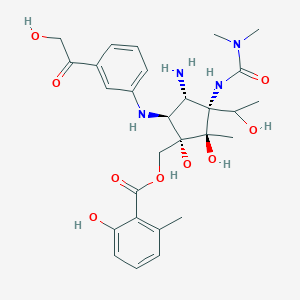
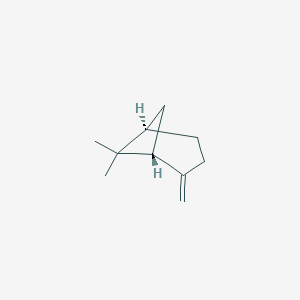
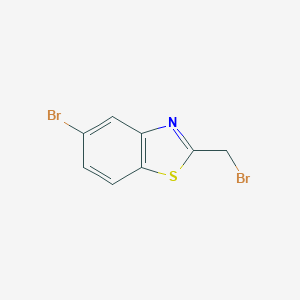
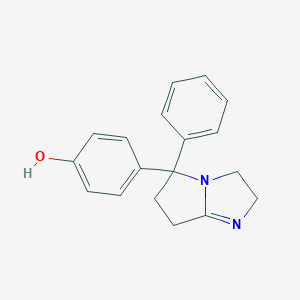
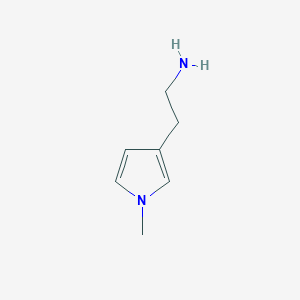
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)
